molecular formula C19H24N4O4S2 B2464419 4-(pyrrolidin-1-ylsulfonyl)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034421-25-3

4-(pyrrolidin-1-ylsulfonyl)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No. B2464419
CAS RN: 2034421-25-3
M. Wt: 436.55
InChI Key: RIQJYUGDRQRSIX-UHFFFAOYSA-N
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Description

4-(pyrrolidin-1-ylsulfonyl)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H24N4O4S2 and its molecular weight is 436.55. The purity is usually 95%.
BenchChem offers high-quality 4-(pyrrolidin-1-ylsulfonyl)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(pyrrolidin-1-ylsulfonyl)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Chemical Reactivity

Research involving thiophenylhydrazonoacetates highlights the synthesis and reactivity of heterocyclic compounds similar to the query. These compounds serve as precursors for a variety of nitrogen nucleophiles, leading to the formation of diverse heterocyclic derivatives, such as pyrazoles, isoxazoles, and pyrimidines. Such research underscores the importance of these chemical reactions in developing new materials and molecules with potential applications in drug discovery and material science (Mohareb et al., 2004).

Biological Activity Prediction

Studies on the synthesis of bicyclic systems containing the 1,2,4-oxadiazole ring, closely related to the query compound, offer insights into their biological activity. The prediction of biological activities for such synthesized compounds provides a foundation for further pharmacological exploration. These predictions are crucial for identifying potential therapeutic agents, highlighting the compound's relevance in drug development (Kharchenko et al., 2008).

Anticancer and Antibacterial Agents

Research into new 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived ring systems demonstrates the potential of related compounds as antibacterial and antitubercular agents. These studies are pivotal for developing new therapeutic agents, indicating how similar compounds might be applied in addressing infectious diseases and cancer (Joshi et al., 2008).

Advanced Material Development

The exploration of aromatic heterocyclic chemistry, including pyrroles and oxadiazoles, plays a significant role in developing new materials with unique electronic and optical properties. Such research can lead to advances in materials science, particularly in creating compounds with specific photophysical or electrochemical characteristics (Davies, 1992).

properties

IUPAC Name

4-pyrrolidin-1-ylsulfonyl-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S2/c24-19(20-13-17-21-18(22-27-17)14-7-11-28-12-8-14)15-3-5-16(6-4-15)29(25,26)23-9-1-2-10-23/h3-6,14H,1-2,7-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQJYUGDRQRSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NC(=NO3)C4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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